molecular formula C8H9ClN2 B016816 4-Aminoindole hydrochloride CAS No. 174854-93-4

4-Aminoindole hydrochloride

Cat. No.: B016816
CAS No.: 174854-93-4
M. Wt: 168.62 g/mol
InChI Key: RRDMEBTXVSZFJA-UHFFFAOYSA-N
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Description

4-Aminoindole hydrochloride is a chemical compound with the molecular formula C8H9ClN2. It is an indole derivative, which means it contains the indole structure, a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is often used as a building block in organic synthesis and has various applications in pharmaceuticals and other chemical industries .

Mechanism of Action

Target of Action

4-Aminoindole hydrochloride, an indole derivative, has been found to have a high affinity for multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, it has been found that 4-Aminoindole is incorporated into 4-amino-L-tryptophan, poisoning cellular metabolism .

Biochemical Pathways

This compound affects the tryptophan biosynthesis pathway . It is cleaved by an intracellular amidase of Mycobacterium tuberculosis, liberating 4-aminoindole that is subsequently converted into toxic 4-amino-L-tryptophan by tryptophan synthase . This process illuminates the complexity of metabolic control of tryptophan levels .

Result of Action

The result of the action of this compound is the inhibition of the formation of oligomers of alpha-synuclein and tau (2N4R isoform) . This inhibition is achieved through the anti-oligomer and anti-fibril activities of 4-Aminoindole carboxamide derivatives .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions help maintain the stability and efficacy of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminoindole hydrochloride can be synthesized through several methods. One common method involves the reaction of 2,6-dinitrotoluene with N,N-dimethylformamide dimethylacetal in anhydrous dimethylformamide. This reaction produces 4-aminoindole, which can then be converted to its hydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes steps such as purification through recrystallization and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-Aminoindole hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: It can be reduced to form other indole derivatives.

    Substitution: It undergoes electrophilic substitution reactions due to the presence of the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted indoles, which can be further used in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

4-Aminoindole hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 5-Aminoindole
  • 6-Aminoindole
  • 3-Aminoquinoline

Comparison: 4-Aminoindole hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it often exhibits better activity in certain biochemical assays and has a broader range of applications in synthetic chemistry .

Properties

IUPAC Name

1H-indol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-5,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDMEBTXVSZFJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625782
Record name 1H-Indol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174854-93-4
Record name 1H-Indol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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